3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chloro, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of chloro and difluoromethyl groups via halogenation and difluoromethylation reactions, respectively. The final step involves the attachment of the 2-methylpropanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the removal of halogen groups or the conversion of carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Chloro-5-(trifluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
- 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
- 3-[4-Chloro-5-(difluoromethyl)-3-ethylpyrazol-1-yl]-2-methylpropanoic acid
Uniqueness
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid is unique due to the specific combination of chloro, difluoromethyl, and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClF2N2O2/c1-4(9(15)16)3-14-7(8(11)12)6(10)5(2)13-14/h4,8H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDKBPMVOHDIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(F)F)CC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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